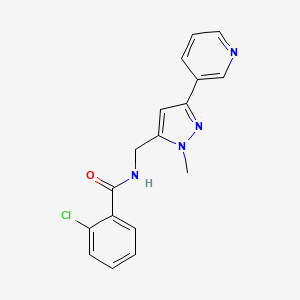
2-chloro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The pyridine and pyrazole rings, along with the benzamide group, would likely contribute to the compound’s stability and possibly its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Synthesis and Characterization
- Experimental studies have focused on the functionalization reactions of pyrazole derivatives, revealing insights into their chemical properties and potential as building blocks in synthetic chemistry (Yıldırım et al., 2005). The work demonstrates the versatility of pyrazole compounds in organic synthesis, potentially extending to the compound .
Antimicrobial and Antioxidant Activities
- Novel pyridine and fused pyridine derivatives have shown antimicrobial and antioxidant activities, suggesting a potential application in developing new therapeutic agents (Flefel et al., 2018). These findings may relate to the bioactivity of similar compounds, including "2-chloro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide."
- The in silico molecular docking screenings towards specific target proteins have been conducted for a series of synthesized compounds, revealing moderate to good binding energies. This approach could be applicable for assessing the binding affinity of "this compound" to potential biological targets (Flefel et al., 2018).
Cancer Research
- Synthesis of benzamide-based derivatives and their copper(II) complexes has shown significant cytotoxicity against various cancer cell lines, indicating a promising route for the development of novel anticancer agents (Adhami et al., 2014). This suggests potential anticancer research applications for "this compound."
- The study on the metabolic fate and disposition of vismodegib, a small-molecule inhibitor of the Hedgehog signaling pathway, showcases the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties in drug development (Yue et al., 2011). Such studies could be relevant for assessing the pharmacokinetics of related compounds.
Mechanism of Action
Target of Action
Similar compounds have been associated with antidepressant and anticancer activities, suggesting potential targets within these biological systems.
Mode of Action
It’s known that antidepressants often work by modulating the release of monoamine neurotransmitters , and anticancer agents can act through a variety of mechanisms, including disrupting cell division and promoting apoptosis .
Biochemical Pathways
Given the potential antidepressant and anticancer activities, it may impact pathways related to neurotransmitter release and cell cycle regulation .
Result of Action
Based on the potential antidepressant and anticancer activities, it may result in altered neurotransmitter levels and disrupted cell division .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-22-13(9-16(21-22)12-5-4-8-19-10-12)11-20-17(23)14-6-2-3-7-15(14)18/h2-10H,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQQILXNNGNYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2970188.png)
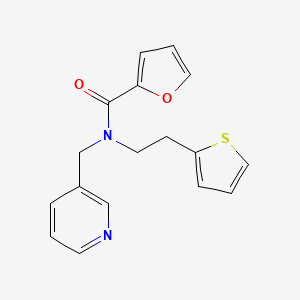

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2970192.png)


![3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2970197.png)
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide](/img/structure/B2970198.png)
![6-Amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2970199.png)
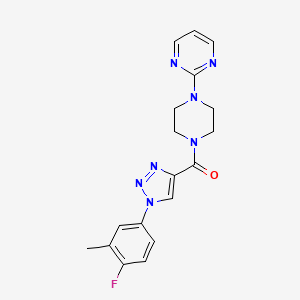
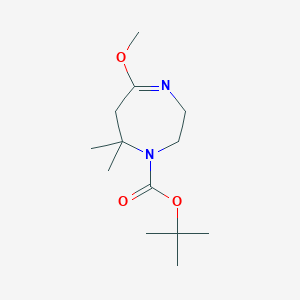
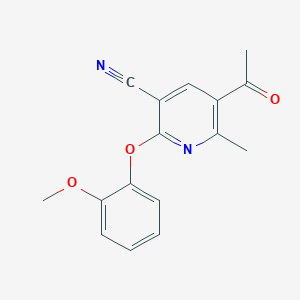
![3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970207.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2970209.png)